molecular formula C13H16N2O2 B168610 Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate CAS No. 199189-67-8

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

Cat. No. B168610
CAS RN: 199189-67-8
M. Wt: 232.28 g/mol
InChI Key: GJXGBVQSRKUYFY-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It is a product used for proteomics research .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as this compound, often involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process typically employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The molecular formula is C13H16N2O2 .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of benzimidazole derivatives, including Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, in antimicrobial applications. For instance, compounds synthesized with this structure showed significant antimicrobial activity against various bacteria and fungi (Salahuddin et al., 2017).

Structural Analysis and Synthesis

Studies have focused on the crystal structure and synthesis methods of benzimidazole derivatives. These investigations aid in understanding the molecular conformation and facilitating the development of new compounds (S. Ozbey et al., 2001), (J. Elguero et al., 1976).

Chemical Reactions and Compound Formation

Research into benzimidazole derivatives also includes exploring their chemical reactions and the formation of various compounds. This work contributes to the development of new chemicals and materials (R. Acheson et al., 1972), (E. A. Badawey et al., 1989).

Chemosensor Development

Benzimidazole derivatives have been utilized in the development of solid-state chemosensors. These sensors have shown high selectivity and sensitivity, particularly towards fluoride and acetate anions (T. Chaudhuri et al., 2018).

Potential Antineoplastic and Antifilarial Agents

Compounds synthesized from benzimidazole derivatives, including this compound, have shown promise as potential antineoplastic and antifilarial agents. This highlights their potential use in medical applications (S. Ram et al., 1992).

DNA Interaction and Medicinal Relevance

The interaction of benzimidazole derivatives with DNA and their interference in DNA-associated processes make them significant in medicinal chemistry. This includes studies on their antihelminthic, antacid, and antibacterial properties (S. Bhattacharya et al., 2008).

Environmentally Friendly Synthesis Approaches

Recent research has also focused on greener and more convenient synthesis methods for benzimidazole derivatives. These methods aim to reduce environmental impact while facilitating the creation of bioactive compounds (J. Wen et al., 2016).

properties

IUPAC Name

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGBVQSRKUYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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